molecular formula C22H18N4OS B601019 Axitinib Impurity 1 CAS No. 885126-40-9

Axitinib Impurity 1

Cat. No. B601019
M. Wt: 386.48
InChI Key:
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Description

Axitinib Impurity 1 is an indazole derivative . It is most commonly marketed under the name Inlyta® and is available in oral formulations . Axitinib is a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .


Synthesis Analysis

Axitinib and its impurities have been synthesized through various chemical processes . For instance, cocrystallization of axitinib with carboxylic acids has been attempted to improve its aqueous solubility . One salt cocrystal with fumaric acid and two molecular cocrystals with suberic acid and trans-cinnamic acid were successfully prepared by liquid assisted grinding and slurry methods .


Molecular Structure Analysis

The molecular formula of Axitinib is C22H18N4OS . The molecular weight is 386.47 . The molecular structure of Axitinib involves an indazole derivative .


Chemical Reactions Analysis

Axitinib undergoes various chemical reactions during its synthesis . For example, in the cocrystallization process, axitinib reacts with carboxylic acids to form cocrystals .


Physical And Chemical Properties Analysis

Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations (C max) within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein .

Safety And Hazards

Axitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects and damaging fertility . It may cause damage to organs through prolonged or repeated exposure . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .

Future Directions

To improve the clinical efficacy of Axitinib, which is severely limited by low oral bioavailability due to its poor aqueous solubility, researchers have attempted cocrystallization of Axitinib with a group of carboxylic acids . The newly obtained cocrystals show a significantly improved apparent solubility and dissolution rate without compromising the physical stability of the drug . These findings suggest that the cocrystals could be used as promising solid forms of Axitinib for the development of its more effective oral formulations .

properties

CAS RN

885126-40-9

Product Name

Axitinib Impurity 1

Molecular Formula

C22H18N4OS

Molecular Weight

386.48

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Axitinib Impurity c

Origin of Product

United States

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